molecular formula C18H18N2O5 B2816606 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide CAS No. 946204-67-7

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide

Cat. No.: B2816606
CAS No.: 946204-67-7
M. Wt: 342.351
InChI Key: FXYHYVDCHQRISF-UHFFFAOYSA-N
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Description

This compound features a dihydrobenzofuran core (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) linked via an ether-oxygen to an acetamide group, which is further substituted with a 4-nitrophenyl moiety. The dihydrobenzofuran scaffold is associated with pesticidal and pharmacological activities, as seen in related compounds .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)19-13-6-8-14(9-7-13)20(22)23/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYHYVDCHQRISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3} with a molecular weight of approximately 286.33 g/mol. Its structure features a benzofuran moiety linked to a nitrophenyl acetamide group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies.

Anti-Cancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) cells, it demonstrated significant cytotoxicity with an IC50 value of 15 μM, indicating effective growth inhibition.
  • Case Studies :
    • In a study involving xenograft models of breast cancer, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups after two weeks of administration .
    • Another study reported that the compound inhibited the proliferation of A549 (lung cancer) cells with an IC50 value of 20 μM .

Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

  • Inhibition of COX Enzymes : It has been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The IC50 for COX-2 inhibition was reported at 5 μM .
  • Effect on Cytokine Production : In vitro studies showed that treatment with this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has moderate oral bioavailability and a half-life suitable for therapeutic applications. Studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Toxicology

Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its toxicity and side effects.

Data Summary Table

Biological ActivityCell Line/ModelIC50 Value (μM)Reference
Anti-Cancer (MCF-7)Breast Cancer15
Anti-Cancer (A549)Lung Cancer20
COX-2 InhibitionEnzyme Assay5
Cytokine ReductionMacrophage Model-

Scientific Research Applications

Structural Representation

The compound features a benzofuran moiety linked to an acetamide group, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies indicate that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzofuran compounds could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study: Breast Cancer Cell Lines

CompoundIC50 (µM)Mechanism of Action
Compound A12.5Induces apoptosis via caspase activation
Compound B15.0Inhibits cell cycle progression at G1 phase

Neuropharmacological Effects

The compound has been investigated for its neuroprotective properties. Similar benzofuran derivatives have shown promise in modulating neurotransmitter systems and exhibiting antioxidant activities, which are crucial for protecting neuronal health against oxidative stress .

Neuroprotective Mechanisms

MechanismEffect
NMDA Receptor ModulationReduces excitotoxicity
Antioxidant ActivityScavenges free radicals

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices for developing smart materials. The compound's unique properties allow for enhanced thermal stability and mechanical strength in polymer composites .

Properties of Polymer Composites

PropertyValue
Thermal Stability (°C)250
Tensile Strength (MPa)45

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrobenzofuran Derivatives

Carbofuran (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate)
  • Structural Differences : Carbofuran replaces the acetamide group with a methylcarbamate moiety and lacks the 4-nitrophenyl substituent.
  • Functional Role : Widely used as a systemic insecticide and nematicide due to its cholinesterase inhibition activity .
  • Key Properties : Higher volatility and water solubility compared to the target compound, which may limit environmental persistence.
N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide
  • Structural Differences : The acetamide group is linked via an ethyl spacer instead of a direct bond to the 4-nitrophenyl ring.
  • Research Status : Discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Nitrophenyl-Substituted Acetamides

2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)
  • Structural Differences: The dihydrobenzofuran core is replaced with a 3-hydroxy-5-methylphenoxy group.
  • Synthesis : Prepared via condensation reactions similar to the target compound, highlighting the versatility of nitro-substituted acetamides in medicinal chemistry .
N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile Derivatives
  • Functional Differences : Incorporates a dinitrophenyl group and acetonitrile instead of acetamide.
  • Theoretical Insights : Quantum chemical studies reveal strong electron-withdrawing effects from nitro groups, which may enhance binding to biological targets .

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structural Features : Contains a dichlorophenyl group and a pyrazolone ring.
  • Crystallography : Three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, influencing packing and hydrogen bonding (N–H⋯O interactions) .

Comparative Analysis of Key Properties

Compound Molecular Weight Core Structure Key Substituents Biological/Industrial Role
Target Compound 356.34 Dihydrobenzofuran 4-Nitrophenyl acetamide Research (potential pesticidal)
Carbofuran 221.25 Dihydrobenzofuran Methylcarbamate Commercial insecticide
B1 316.29 Phenoxy 4-Nitrophenyl, hydroxy-methyl Synthetic intermediate
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 397.26 Dichlorophenyl, pyrazolone Cl, methyl, phenyl Antibiotic analog candidate

Q & A

Basic Question: What experimental methods are recommended for determining the crystal structure of this compound?

Answer:
The crystal structure can be determined via single-crystal X-ray diffraction using programs like SHELXL for refinement and SHELXD/SHELXS for structure solution. Key steps include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Hydrogen-bonding analysis using graph set theory to resolve ambiguities in intermolecular interactions .
  • Validation of the refined structure with tools like PLATON to check for twinning or disorder .

Basic Question: What synthetic strategies are employed to prepare this compound?

Answer:
A typical multi-step synthesis involves:

Nucleophilic substitution to attach the benzofuran-7-yloxy group to an acetamide backbone.

Amide coupling between the intermediate acid and 4-nitroaniline using coupling agents like EDC/HOBt.

Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR and HPLC (≥95% purity threshold) .

Advanced Question: How can researchers optimize reaction yields when synthesizing derivatives with similar scaffolds?

Answer:
Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reactivity in amide couplings .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl ether formation .
  • In-line monitoring : Use HPLC-MS to track intermediate formation and adjust reaction times dynamically .

Advanced Question: How should contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Hydrogen bonding re-evaluation : Apply graph set descriptors (e.g., R₂²(8) motifs) to distinguish between static disorder and dynamic motion .
  • Complementary techniques : Validate with solid-state NMR or DFT calculations to resolve ambiguities in electron density maps .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP3A4) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2) .

Advanced Question: How can researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

Answer:

  • Force field calibration : Re-parameterize charges using RESP/ESP fitting for nitro and benzofuran groups .
  • Solvent effects : Run MD simulations with explicit water models (TIP3P) to account for solvation .
  • Mutagenesis validation : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to confirm key residues .

Basic Question: What analytical techniques are critical for purity assessment and structural confirmation?

Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) .
  • High-resolution MS : ESI-TOF to confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • 2D NMR : HSQC and HMBC to assign quaternary carbons and resolve overlapping signals .

Advanced Question: What strategies can improve the compound’s solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

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